4-azido-2-fluorobenzoic acid
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Overview
Description
4-Azido-2-fluorobenzoic acid is an organic compound with the molecular formula C7H4FN3O2 It is a derivative of benzoic acid, where the hydrogen atoms at the 4th and 2nd positions are replaced by an azido group (N3) and a fluorine atom (F), respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-2-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid.
Nitration: The 2-fluorobenzoic acid undergoes nitration to introduce a nitro group at the 4th position, forming 4-nitro-2-fluorobenzoic acid.
Reduction: The nitro group is then reduced to an amino group, resulting in 4-amino-2-fluorobenzoic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amino group.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used for azidation reactions.
Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the azido group.
Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.
Major Products Formed
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 4-amino-2-fluorobenzoic acid.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
4-Azido-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds.
Biology: Utilized in bioconjugation techniques for labeling biomolecules.
Industry: Employed in photolithography and materials science for the development of advanced materials.
Mechanism of Action
The mechanism of action of 4-azido-2-fluorobenzoic acid primarily involves its reactivity due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a 1,3-dipolar cycloaddition mechanism. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: Similar structure but lacks the azido group.
3-Fluorobenzoic Acid: Fluorine atom at the 3rd position instead of the 2nd.
4-Fluorobenzoic Acid: Fluorine atom at the 4th position without the azido group.
4-Azidobenzoic Acid: Contains an azido group at the 4th position but lacks the fluorine atom.
Uniqueness
4-Azido-2-fluorobenzoic acid is unique due to the presence of both the azido and fluorine groups, which impart distinct chemical reactivity and properties. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
1927834-70-5 |
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Molecular Formula |
C7H4FN3O2 |
Molecular Weight |
181.1 |
Purity |
95 |
Origin of Product |
United States |
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